Tinocrisposide
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Overview
Description
Tinocrisposide is a natural product found in Tinospora crispa with data available.
Scientific Research Applications
Antihyperglycemic Activity of Tinocrisposide
This compound, a furanoditerpene glycoside from Tinospora crispa, has demonstrated potential antihyperglycemic activity. This was observed through its ability to stimulate the differentiation of 3T3-L1 adipocyte cells, which is a significant mechanism in managing hyperglycemia. The study conducted by Adnan et al. (2018) revealed that this compound in varying concentrations showed significant lipid droplets accumulation in these cells, indicating its efficacy in this regard.
Anti-inflammatory Activity of this compound
Another significant application of this compound is in the area of inflammation control. Adnan et al. (2018) discovered that this compound inhibits nitric oxide production in lipopolysaccharides-stimulated RAW 264.7 cells, a key factor in inflammatory processes. This suggests that this compound can potentially be developed as an anti-inflammatory drug, especially since nitric oxide is a critical mediator in inflammatory diseases.
In Vitro Anti-Inflammatory Activity of this compound
Further emphasizing its anti-inflammatory properties, a study by Adnan et al. (2019) evaluated the effect of this compound on human red blood cells (HRBC) by increasing membrane stability in vitro. This study demonstrated that this compound effectively increases the membrane stability of HRBC, indicating its role in reducing cellular inflammation.
Properties
Molecular Formula |
C27H36O11 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
methyl (2S,4aR,6R,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H36O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1 |
InChI Key |
RBPCODNTTHTSFN-ZDMQDBCMSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Synonyms |
borapetoside C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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